molecular formula C13H17FN2O2 B6286924 (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 2624417-91-8

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6286924
CAS No.: 2624417-91-8
M. Wt: 252.28 g/mol
InChI Key: DXABPEMDKIKZCU-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a 4-fluoro-2-methoxyphenyl group linked to a 4-methylpiperazine moiety via a ketone bridge.

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABPEMDKIKZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and similar derivatives:

Compound Name Substituents on Aryl Group Piperazine Derivative Molecular Weight (g/mol) Key Properties/Activities References
(Target) (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone 4-Fluoro, 2-methoxy 4-Methylpiperazine 238.3 (calculated) High polarity due to methoxy; potential CNS activity inferred from analogs -
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-Amino 4-Methylpiperazine 233.3 Intermediate for anti-prion/neuroprotective acridine derivatives
(Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Thiophen-2-yl, 4-(trifluoromethyl)phenyl Piperazine 379.4 Structural characterization via X-ray; enhanced lipophilicity from CF₃ group
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone 3-Bromo, 6-chloro, 2-fluoro 4-Methylpiperazine 335.6 High halogen content increases molecular weight and lipophilicity
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone 4-Fluoro, 2-methoxy Thiomorpholine 255.3 Sulfur atom may alter metabolic stability; purity: 98%
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone 4-Nitro 4-Methylpiperazine 250.3 Nitro group enhances electron-withdrawing effects; synthetic intermediate
Key Observations:
  • Molecular Weight : Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights, which may impact bioavailability .
  • Piperazine Modifications : Replacing 4-methylpiperazine with thiomorpholine introduces sulfur, possibly altering metabolic pathways and hydrogen-bonding capacity .

Biological Activity

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a piperazine moiety. The chemical formula is C13_{13}H16_{16}F1_{1}N2_{2}O, with a molecular weight of 234.28 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone exhibit significant anticancer properties. For instance, a series of piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Cell Line IC50_{50} (µM)
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.5

The mechanism by which (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone exerts its anticancer effects involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Studies have shown that the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. Research indicates that it may act as an antagonist at various neurotransmitter receptors, including serotonin and dopamine receptors, which could potentially lead to applications in treating neurological disorders.

Case Study: Anxiety and Depression Models

A study conducted on animal models demonstrated that administration of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone resulted in significant reductions in anxiety-like behaviors. The compound was tested using the elevated plus maze and forced swim tests, showing promise as an anxiolytic agent.

Safety and Toxicity

Toxicological assessments have been performed to evaluate the safety profile of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

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